Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-
Description
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- is a substituted benzylamine derivative with a benzene ring bearing three key groups:
- 4-chloro (Cl) at position 2.
- 3-trifluoromethyl (CF₃) at position 3.
- N-butyl substituent on the methanamine side chain.
Its molecular formula is C₁₁H₁₃ClF₃N (calculated molecular weight: ~251.46 g/mol).
Properties
CAS No. |
90390-45-7 |
|---|---|
Molecular Formula |
C12H15ClF3N |
Molecular Weight |
265.70 g/mol |
IUPAC Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H15ClF3N/c1-2-3-6-17-8-9-4-5-11(13)10(7-9)12(14,15)16/h4-5,7,17H,2-3,6,8H2,1H3 |
InChI Key |
GVZRNLWBYBKSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-chloro-3-(trifluoromethyl)aniline Intermediate
This intermediate is crucial as the aromatic amine precursor for subsequent N-alkylation.
- Starting Material: o-Chlorotrifluoromethylbenzene
- Nitration: The aromatic ring is nitrated using a mixture of acetic anhydride and concentrated nitric acid (68% mass concentration) at a controlled low temperature (10–15 °C) to form 4-nitro-2-trifluoromethyl chlorobenzene. This method replaces the traditional nitric acid/sulfuric acid system, reducing reaction temperature and minimizing isomeric impurities and safety risks.
- Reduction: The nitro group is reduced to an amine using a ferric trichloride hexahydrate and hydrazine hydrate system in ethanol under reflux. This method avoids the generation of iron mud waste typical of iron powder reductions, enhancing environmental safety and industrial feasibility.
- Purification: Activated carbon (400–800 mesh, 1–2% mass relative to starting material) is used during reduction to improve purity. The organic phase is extracted and collected for the next step.
Conversion to Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-
- N-Butylation: The 4-chloro-3-(trifluoromethyl)aniline intermediate undergoes N-alkylation with butylating agents (e.g., butyl halides or butyl tosylates) under controlled conditions to introduce the N-butyl substituent on the amine nitrogen.
- Catalysts and Solvents: Commonly used solvents include 1,2-dichloroethane, dioxane, or chloroform. Catalysts may be employed to facilitate the alkylation reaction, ensuring high selectivity and yield.
- Reaction Conditions: The reaction is typically conducted under reflux with controlled temperature and time to optimize conversion and minimize side reactions.
Final Purification and Characterization
- Isolation: The crude product is purified by chromatographic techniques such as silica gel column chromatography using appropriate eluents (e.g., hexanes/ethyl acetate mixtures).
- Distillation: Vacuum distillation under reduced pressure (≤ -0.096 MPa) at 95–100 °C is used to obtain the final product with purity exceeding 99.8%.
- Quality Control: Analytical methods including GC-MS, NMR spectroscopy, and chromatographic purity assessments confirm the structure and purity of the final compound.
| Step | Process Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of o-chlorotrifluoromethylbenzene | Acetic anhydride, 68% HNO3, 10–15 °C, 3–4 h stirring | Low temperature nitration reduces impurities and risk |
| 2 | Reduction of nitro to amine | FeCl3·6H2O, hydrazine hydrate (80%), ethanol reflux, activated carbon | Environmentally friendly, avoids iron mud waste |
| 3 | N-Butylation of aniline intermediate | Butyl halide/tosylate, solvent (1,2-dichloroethane/dioxane/chloroform), catalyst, reflux | Controlled alkylation for high selectivity |
| 4 | Purification | Silica gel chromatography, vacuum distillation (≤ -0.096 MPa, 95–100 °C) | Achieves >99.8% purity |
- The substitution of traditional mixed acid nitration with an acetic anhydride/nitric acid system significantly lowers the reaction temperature and reduces hazardous by-products, improving safety and environmental impact.
- The use of ferric trichloride/hydrazine hydrate for reduction eliminates iron sludge waste, a major environmental concern in classical iron powder reductions. This also enhances the ease of industrial scale-up.
- The choice of solvents such as 1,2-dichloroethane and dioxane balances solubility and reaction kinetics, facilitating efficient N-alkylation.
- Vacuum distillation parameters are optimized to prevent thermal decomposition and ensure high purity of the final amine product.
- Activated carbon addition during reduction improves product quality by adsorbing impurities.
The preparation of Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- involves a carefully optimized multi-step synthesis starting from o-chlorotrifluoromethylbenzene. Innovations in nitration and reduction steps enhance safety, environmental compatibility, and industrial viability. The subsequent N-butylation and purification steps yield a high-purity product suitable for advanced applications. This synthesis exemplifies modern approaches to complex aromatic amine preparation with a focus on green chemistry and process efficiency.
Chemical Reactions Analysis
Amine Coupling Reactions
The primary amine group undergoes catalytic coupling with aromatic or aliphatic amines under Ru-catalyzed conditions. Key findings include:
Reaction Conditions
-
Catalyst System : [(PCy₃)(CO)RuH]₄(O)(OH)₂ (1) with 4-(1,1-dimethylethyl)-1,2-benzenediol (L1) ligand .
-
Substrate Scope : Couples with para-substituted benzylamines (e.g., 4-methoxybenzylamine) to form unsymmetric secondary amines .
Kinetic and Mechanistic Insights
-
Hammett Analysis : A ρ value of −0.79 ± 0.1 was observed for para-substituted benzylamines, indicating electron-withdrawing groups (e.g., CF₃, Cl) reduce reaction rates due to increased cationic character during the rate-determining step .
-
Steric Effects : The N-butyl group hinders coupling efficiency compared to smaller substituents, as shown in comparative studies .
| Substituent (X) | Relative Rate (kₓ/kₕ) |
|---|---|
| OMe | 2.3 |
| H | 1.0 |
| Cl | 0.6 |
| CF₃ | 0.4 |
Data derived from Hammett plot analysis .
Amide Formation
The amine reacts with carboxylic acid derivatives to form stable amides, a reaction critical in pharmaceutical intermediates.
Experimental Protocol
-
Acid Chloride Method : Reacts with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid chloride in dichloromethane with triethylamine as base .
-
Yield : 84% for analogous compounds under optimized conditions .
Key Observations
-
Steric Hindrance : The N-butyl group reduces reaction efficiency by ~15% compared to unsubstituted analogs .
-
Product Stability : The trifluoromethyl group enhances crystallinity of the resulting amide .
Oxidation
-
N-Oxide Formation : Treatment with hydrogen peroxide or peracids converts the amine to its N-oxide derivative, though the trifluoromethyl group stabilizes the parent amine against over-oxidation .
-
Aromatic Ring Oxidation : The electron-deficient benzene ring resists common oxidation agents (e.g., KMnO₄), preserving the chloro and trifluoromethyl substituents .
Reduction
-
Nitro Group Reduction : While not directly applicable to this compound, analogous reductions of nitro intermediates (e.g., in precursor synthesis) use BH₃·THF or catalytic hydrogenation .
Electrophilic Aromatic Substitution (EAS)
The chloro and trifluoromethyl groups deactivate the benzene ring, directing incoming electrophiles to specific positions:
| Reaction Type | Position Selectivity | Example Reagents |
|---|---|---|
| Nitration | Meta to CF₃ | HNO₃/H₂SO₄ |
| Sulfonation | Para to Cl | SO₃/H₂SO₄ |
Directed by the strong electron-withdrawing effects of CF₃ and Cl .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar amines:
| Compound | Key Reactivity Difference |
|---|---|
| 4-Chloro-3-(trifluoromethyl)benzylamine | Faster coupling due to smaller N-substituent |
| N-Cyclohexylbenzenemethanamine | Higher steric hindrance reduces amide yields |
Thermal and Solubility Behavior
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound has been investigated for its pharmacological effects due to its ability to interact with hydrophobic regions in proteins or enzymes. Studies suggest that derivatives of this compound may exhibit significant bioactivity, making it a candidate for drug design aimed at various therapeutic targets.
- Mechanisms of Action : The trifluoromethyl group enhances binding affinity to specific proteins or enzymes, potentially modulating their activity. Ongoing research aims to elucidate these interactions further and explore their implications in drug development.
-
Case Studies :
- A study examined the interactions of benzenemethanamine derivatives with various molecular targets, revealing insights into their mechanisms of action and pharmacological profiles.
- High-throughput screening techniques have been employed to identify bioactive compounds related to benzenemethanamine structures, demonstrating their potential in treating conditions such as cystic fibrosis through modulation of CFTR channels .
Materials Science Applications
- Polymer Chemistry : The unique properties of benzenemethanamine derivatives make them suitable for incorporation into polymer matrices, enhancing material performance in terms of thermal stability and mechanical strength.
- Synthesis of Functional Materials : The compound can serve as a precursor for synthesizing various functional materials used in electronics and coatings due to its reactive amine group.
- Case Studies :
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom and butyl group contribute to its binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amine Side Chain
Benzenemethanamine, N-methyl-4-(trifluoromethyl)- (CAS 90390-11-7) :
- Structure : Benzene ring with CF₃ at position 4 and N-methyl methanamine.
- Molecular Formula : C₉H₁₀F₃N (MW: 189.18 g/mol).
- Key Differences :
- Shorter alkyl chain (methyl vs. butyl) reduces lipophilicity (predicted logP ~3.5 vs. ~6.0 for N-butyl analog).
- Lacks the 4-chloro substituent, diminishing steric and electronic effects at position 4.
General Trends :
- N-alkyl chain length correlates with logP and bioavailability. For example, a related compound, Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]-, has logP = 5.27 .
Substituent Variations on the Benzene Ring
Benzenamine, 4-chloro-3-(trifluoromethyl)- (CAS 320-51-4) :
- Structure : Primary aniline with Cl (position 4) and CF₃ (position 3).
- Molecular Formula : C₇H₅ClF₃N (MW: 195.57 g/mol).
- Key Differences :
- Primary amine vs. secondary N-butyl benzylamine in the target compound.
- Lower molecular weight and logP (~2.8 estimated) due to absence of the butyl chain.
Benzenamine, 4-fluoro-3-(trifluoromethyl)- (NIST) :
- Structure : Primary aniline with F (position 4) and CF₃ (position 3).
- Key Differences :
- Fluorine (smaller, more electronegative) vs. chloro in the target compound.
- Fluorine may reduce steric hindrance but increase metabolic stability compared to chlorine.
Bioactivity :
- Substituent position and electronic effects dictate receptor binding. For example, in scaffold S10 derivatives (e.g., compounds with CF₃ and methoxy groups), stereochemistry and substituent bulk significantly modulate activity . The N-butyl group in the target compound may enhance binding to hydrophobic pockets in biological targets.
Physicochemical Properties :
Biological Activity
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-, also known as N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]butan-1-amine, is a chemical compound with potential applications in medicinal chemistry and neuropharmacology. Its unique structure, characterized by a butyl group attached to a benzylamine framework with specific halogen substitutions, enhances its lipophilicity and biological activity. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C11H14ClF3N
- Molecular Weight: Approximately 265.7 g/mol
- Structure: The compound features a butyl chain and a trifluoromethyl group on the aromatic ring, contributing to its unique properties.
Biological Activity Overview
Research indicates that Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds with similar structures have been shown to exhibit antidepressant properties and may be beneficial in treating mood disorders.
- Serotonin Receptor Interaction: Preliminary studies suggest that this compound may bind to serotonin receptors, which are crucial for mood regulation.
- Dopamine Pathway Modulation: Similar compounds have been implicated in modulating dopamine pathways, indicating potential use in treating disorders like depression and anxiety.
- Microtubule Destabilization: Some studies on structurally related compounds indicate microtubule-destabilizing effects, which could have implications for cancer treatment.
In Vitro Studies
Several studies have evaluated the biological effects of Benzenemethanamine analogs:
| Compound | Concentration (μM) | Effect | Reference |
|---|---|---|---|
| 7d | 1.0 | Induces apoptosis in MDA-MB-231 cells | |
| 7h | 2.5 | Enhances caspase-3 activity | |
| 10c | 10.0 | Causes morphological changes in cancer cells |
These findings suggest that the compound may possess anticancer properties through apoptosis induction.
Pharmacokinetics and Safety
Further investigations are needed to elucidate the pharmacokinetic profile of Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-. Key areas of focus include:
- Absorption rates
- Metabolism pathways
- Excretion mechanisms
Case Studies
A notable case study involved the synthesis and evaluation of related compounds where structural modifications led to enhanced biological activity. These findings underscore the importance of specific substituents in modulating therapeutic effects.
Comparative Analysis with Similar Compounds
The following table compares Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)benzylamine | C10H10ClF3N | Lacks the butyl group; simpler structure |
| Benzeneethanamine, 4-chloro-2-(trifluoromethyl) | C9H10ClF3N | Different positioning of trifluoromethyl group |
| Benzeneethanamine | C8H11N | No halogen or trifluoromethyl substituents |
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- stands out due to its combination of halogen substitutions and a butyl chain that enhances its lipophilicity compared to simpler analogs.
Q & A
Q. What are the recommended synthetic routes for N-butyl-4-chloro-3-(trifluoromethyl)benzenemethanamine?
A multi-step approach is typically employed:
Core Benzene Functionalization : Introduce chloro and trifluoromethyl groups via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃ for chlorination and CF₃I/Cu catalysis for trifluoromethylation) .
Amine Alkylation : React 4-chloro-3-(trifluoromethyl)benzylamine with butyl bromide under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene, 100°C) to install the N-butyl group .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to isolate high-purity product.
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR :
- FTIR : Stretching vibrations for C-Cl (750 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₂H₁₄ClF₃N (calc. 276.7) .
Advanced Research Questions
Q. What computational methods are suitable for analyzing electronic properties and noncovalent interactions?
- Density Functional Theory (DFT) :
- Functional Selection : B3LYP hybrid functional with 6-311++G(d,p) basis set for accurate thermochemistry and HOMO-LUMO gap calculation .
- Noncovalent Interaction (NCI) Analysis : Use reduced density gradient (RDG) plots to visualize steric repulsion (green) and van der Waals interactions (blue) around the CF₃ and Cl groups .
- Software : Gaussian 16 for DFT; Multiwfn or VMD for NCI visualization.
Q. How do steric effects from the N-butyl group influence reactivity in cross-coupling reactions?
- Steric Hindrance : The bulky N-butyl group reduces nucleophilicity at the amine, requiring optimized catalysts (e.g., Pd-PEPPSI-IPent) for Suzuki-Miyaura couplings .
- Crystallographic Evidence : Single-crystal X-ray diffraction (SC-XRD) reveals distorted bond angles (N-C-C) due to steric strain, as seen in similar benzylamine derivatives .
Q. How to resolve contradictions in reported reaction yields for this compound?
- Critical Variables :
- Analytical Cross-Validation : Compare HPLC (C18 column, MeCN/H₂O) retention times with literature values to confirm yield accuracy .
Q. What strategies optimize crystal structure determination for derivatives of this compound?
- Crystallization Conditions : Use slow evaporation from DCM/hexane (1:3) at 4°C to grow diffraction-quality crystals .
- Software Workflow :
Methodological Challenges
Q. How to assess environmental and safety risks during laboratory handling?
- Toxicity Screening : Follow EPA guidelines (OPPT Document Control) for acute toxicity testing (OECD 423) and ecotoxicity assays (Daphnia magna LC50) .
- Safety Protocols :
- Use fume hoods for reactions involving volatile CF₃ intermediates.
- Store under argon due to amine sensitivity to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
